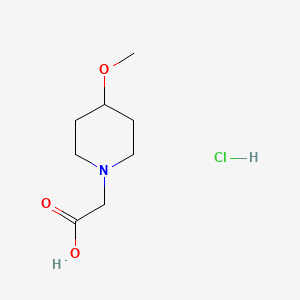

2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride

Description

2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine-based compounds. Piperidine is a six-membered heterocycle containing one nitrogen atom.

Properties

IUPAC Name |

2-(4-methoxypiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-7-2-4-9(5-3-7)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIFEIYGWBERFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-methoxypiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and pain management. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various ion channels and receptors in the nervous system. Notably, it has been shown to modulate the activity of sodium-calcium exchangers (NCX), which play a crucial role in calcium homeostasis and neuronal excitability.

Neuroprotective Effects

Research indicates that the compound exhibits neuroprotective properties in models of ischemia. In a study involving primary rat cortical neurons exposed to oxygen-glucose deprivation (OGD), the compound demonstrated a concentration-dependent neuroprotective effect, significantly reducing cell death under hypoxic conditions . This suggests potential applications in treating conditions such as stroke and other neurodegenerative diseases.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the neuroprotective effects of this compound:

| Study | Model | Concentration | Outcome |

|---|---|---|---|

| Primary cortical neurons | 10 µM | Significant reduction in cell death during OGD | |

| TRPA1/TRPV1 antagonism | Varies | Modulates pain pathways effectively |

These studies highlight the compound's ability to protect neurons from ischemic damage and its potential as an analgesic by targeting pain pathways.

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound. For instance, administration in animal models showed promising results in reducing pain responses associated with inflammatory conditions, indicating its dual role as both a neuroprotective agent and a pain reliever .

Case Study 1: Neuroprotection in Stroke Models

A notable case involved the application of this compound in a rat model of induced stroke. The compound was administered prior to ischemic events, resulting in a marked decrease in neuronal loss compared to control groups. This aligns with findings that suggest NCX modulation can enhance neuronal survival during hypoxic episodes .

Case Study 2: Pain Management

In another study focused on pain management, the compound was tested against established pain models. The results indicated that it significantly alleviated pain behaviors in both acute and chronic phases, demonstrating its potential as an effective analgesic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.